molecular formula C11H7BrF2N2 B1399638 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine CAS No. 1189817-66-0

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine

Cat. No.: B1399638
CAS No.: 1189817-66-0
M. Wt: 285.09 g/mol
InChI Key: NSOHWDMBPJWESK-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine: is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, fluorine, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated pyridine derivative with a difluorophenyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Biological Activity

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

This compound features specific halogen substitutions that influence its reactivity and biological interactions. The presence of bromine and difluorophenyl groups enhances its potential as a versatile compound in medicinal chemistry.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition (%)
This compoundE. coli80.05%
This compoundS. aureus79.78%

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HuH-7 cells. The compound induced G2/M phase arrest and apoptosis in these cells, indicating its potential as an anticancer therapeutic.

Case Study: HepG2 Cell Line

A study reported the following findings regarding the compound's effects on HepG2 cells:

Concentration (µM)% Cell Viability
0100%
1055.05%
2030.51%

At a concentration of 10 µM, the compound reduced cell viability significantly, demonstrating its potency as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It effectively suppressed COX-2 activity in vitro, which is crucial for inflammation processes.

CompoundCOX-2 Inhibition (IC50)
This compound0.04 ± 0.01 µmol

This level of inhibition is comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:

  • Antimicrobial Action : The compound likely disrupts bacterial cell walls or inhibits essential enzymes.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Anti-inflammatory Pathway : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators .

Properties

IUPAC Name

5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOHWDMBPJWESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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